2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid
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Overview
Description
Alanine Valsartan is a compound that combines the properties of alanine, an amino acid, and valsartan, an angiotensin II receptor blocker. Valsartan is widely used in the treatment of hypertension and heart failure. The combination aims to leverage the therapeutic benefits of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine Valsartan involves multiple steps. One common method includes the N-acylation of alanine with a valsartan precursor. This is followed by a Suzuki-Miyaura cross-coupling reaction and methyl ester hydrolysis . The key steps involve:
N-acylation: This step is performed in a coil reactor setup.
Suzuki-Miyaura cross-coupling: Catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide.
Methyl ester hydrolysis: Also performed in a coil reactor setup.
Industrial Production Methods: Industrial production of Alanine Valsartan typically involves continuous flow processes to ensure high yield and purity. The use of packed-bed reactors and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alanine Valsartan undergoes various chemical reactions, including:
Oxidation: Involves reagents like hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Produces oxidized derivatives of Alanine Valsartan.
Reduction: Yields reduced forms of the compound.
Substitution: Results in substituted derivatives with varying functional groups.
Scientific Research Applications
Alanine Valsartan has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Alanine Valsartan exerts its effects by blocking the angiotensin II receptor, thereby preventing the binding of angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased aldosterone levels. The molecular targets include the angiotensin receptor 1 (AT1), and the pathways involved are the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
- Losartan
- Irbesartan
- Telmisartan
- Candesartan
Comparison: Alanine Valsartan is unique due to its combination of alanine and valsartan, which may offer additional therapeutic benefits compared to other angiotensin II receptor blockers. While compounds like losartan and irbesartan are effective in reducing blood pressure, Alanine Valsartan’s unique structure may provide enhanced efficacy and safety .
Properties
Molecular Formula |
C22H25N5O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |
InChI |
InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26) |
InChI Key |
QFCDZSRVDUYPKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |
Origin of Product |
United States |
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